Lumacaftor is a synthetic small molecule investigated for its role in modulating protein function, particularly the cystic fibrosis transmembrane conductance regulator (CFTR) protein. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It is classified as a CFTR corrector, aiming to improve the processing and trafficking of the F508del-CFTR protein, a mutated form associated with Cystic Fibrosis. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , ] Research explores its potential in addressing the underlying cause of CF by enhancing CFTR protein function. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Lumacaftor's molecular structure contains a quinoline core and a benzimidazole moiety. [, ] This structure is relevant to its interaction with CFTR proteins and its ability to act as a CFTR corrector. [, ] The specific arrangement and properties of these functional groups contribute to its biological activity. [, ]
Lumacaftor acts as a CFTR corrector by improving the cellular processing and trafficking of the F508del-CFTR protein to the cell membrane. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It is often used in combination with Ivacaftor, a CFTR potentiator, to further enhance CFTR function. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , ] This dual-action approach aims to increase the number of functional CFTR channels at the cell surface, leading to improved chloride ion transport and potential therapeutic benefits in CF. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
CAS No.: 14681-59-5
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4
CAS No.: 2565-30-2